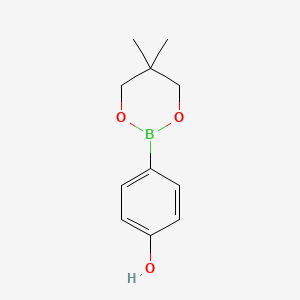

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Description

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIZQBZPLKRDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Properties, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 4-Hydroxybenzeneboronic acid neopentyl glycol ester, is a bifunctional organoboron compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] As a derivative of phenylboronic acid, its primary utility lies in its role as a stable, efficient, and versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4]

This guide provides a comprehensive overview of the core chemical properties, reactivity, and practical applications of this reagent. The defining feature of this molecule is the presence of a neopentyl glycol protecting group on the boronic acid moiety. This structural choice is deliberate and critical; the resulting six-membered dioxaborinane ring confers enhanced stability, improved handling characteristics, and favorable reactivity profiles compared to the corresponding free boronic acid or other boronate esters.[4] The presence of the free phenolic hydroxyl group offers a secondary site for synthetic elaboration, making it a valuable scaffold for the construction of complex molecular architectures.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective use in research and development.

IUPAC Name: this compound[1] Synonyms: 4-Hydroxybenzeneboronic acid, neopentyl glycol ester[1][2] CAS Number: 1192765-29-9[1][2]

Molecular Structure

The structure consists of a central phenol ring substituted at the para position with a 5,5-dimethyl-1,3,2-dioxaborinane group.

Summary of Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅BO₃ | [1][2] |

| Molecular Weight | 206.05 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥98% (by GC or other methods) | [5] |

| Storage Conditions | Store at 2-8 °C, in a cool, dark place | [5] |

Note: While a specific melting point is not consistently reported for this neopentyl ester, the closely related pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, has a melting point of 114-118 °C, which can serve as a rough estimate.

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is proprietary to manufacturers, a senior scientist can anticipate the key features based on the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Phenolic Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent-dependent.

-

Neopentyl Protons: A singlet for the methylene protons (-O-CH₂-) of the dioxaborinane ring and a singlet for the two equivalent methyl groups (-C(CH₃)₂).

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display signals for the unique carbon atoms in the aromatic ring and the neopentyl glycol moiety. The carbon attached to the boron atom will have a characteristic chemical shift.

-

¹¹B NMR (Boron Nuclear Magnetic Resonance): This technique is particularly useful for boron-containing compounds. A single resonance is expected, with a chemical shift indicative of a tetracoordinate boronate ester. This analysis helps confirm the integrity of the dioxaborinane ring.[6][7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or related fragments ([M+H]⁺, [M+Na]⁺) corresponding to the calculated mass of 206.05 g/mol .[1]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds prevalent in pharmaceuticals and functional materials.[8][9]

The Advantage of the Neopentyl Glycol Ester

The choice of neopentyl glycol to form the boronate ester is a key design feature that enhances the reagent's utility:

-

Enhanced Stability: Boronic acids are prone to dehydration to form cyclic boroxines and can undergo protodeboronation (cleavage of the C-B bond) under certain conditions. The neopentyl glycol ester is significantly more stable to air, moisture, and chromatography than the free boronic acid, simplifying storage and handling.[4]

-

Improved Handling: The compound is a crystalline solid, making it easy to weigh and dispense accurately, which is crucial for reaction stoichiometry and reproducibility in both lab-scale and industrial processes.[4]

-

Controlled Reactivity: The boronate ester provides a slow, controlled release of the active boronic acid species during the catalytic cycle, which can lead to higher yields and purer products by minimizing side reactions.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst, a base, and the two coupling partners. The process is a self-validating system where each step regenerates a catalytic species necessary for the next.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group (R²) from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[10]

Experimental Protocol: A Practical Workflow

The following section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol is a foundational template; specific conditions such as catalyst, base, solvent, and temperature must be optimized for each unique substrate combination.

Workflow for a Typical Suzuki-Miyaura Coupling

Detailed Step-by-Step Methodology

Objective: To couple an aryl bromide (Ar-Br) with this compound.

Reagents & Equipment:

-

Aryl bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane or Toluene, degassed)

-

Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the palladium catalyst.

-

Inerting: Seal the flask with a septum and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent via syringe, followed by the degassed aqueous base solution.

-

Reaction: Fit the flask with a condenser (under inert gas) and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl phenol product.

Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. While this compound does not have an extensive, specific GHS classification, safe handling practices should be based on its constituent functional groups: a boronate ester and a phenol. The related pinacol ester is known to cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability and prevent degradation.[5]

-

Phenol Hazard Consideration: The phenolic moiety means the compound is acidic and potentially corrosive. Phenol itself is toxic and can be absorbed through the skin.[15] Although the boronate ester group mitigates some of these properties, caution is warranted.

Conclusion

This compound stands out as a highly valuable and practical reagent for modern organic synthesis. Its enhanced stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to the corresponding free boronic acid. For researchers in drug discovery and materials science, this compound provides a reliable and efficient tool for constructing complex biaryl structures, enabling the rapid development of novel molecular entities. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is the key to unlocking its full synthetic potential.

References

Sources

- 1. This compound | C11H15BO3 | CID 51341958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide [myskinrecipes.com]

- 4. 4-Methylbenzeneboronic acid neopentyl glycol ester [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. carlroth.com [carlroth.com]

- 15. nj.gov [nj.gov]

A-Z Technical Guide to the Chemical Compatibility of Boronic Esters

Introduction

Boronic esters have become indispensable tools in modern organic synthesis, most notably as key precursors for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, extends far beyond this single application, finding roles in medicinal chemistry, chemical biology, and materials science.[2][3] This widespread adoption is largely due to their enhanced stability compared to the parent boronic acids, which are often prone to undesirable side reactions like protodeboronation and oxidative degradation.[4]

Despite their "stabilized" nature, boronic esters are not inert. Their reactivity is a nuanced interplay between the steric and electronic properties of the diol protecting group and the organic substituent attached to boron. Understanding the compatibility of these reagents with the vast arsenal of modern synthetic chemistry is paramount for any researcher aiming to incorporate them into a synthetic sequence. This guide provides an in-depth analysis of the chemical compatibility of boronic esters with common reagents, grounded in mechanistic principles and field-proven insights to empower researchers in drug development and chemical synthesis to make informed experimental choices.

The Foundation of Stability: Structure and Bonding

The stability of a boronic ester is fundamentally dictated by the nature of the boron atom and its interaction with the diol moiety. The boron atom in a neutral boronic ester is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital.[5] This empty orbital makes the boron atom Lewis acidic and susceptible to nucleophilic attack.

The most common protecting diols—such as pinacol, pinanediol, and N-methyliminodiacetic acid (MIDA)—confer stability through two primary mechanisms:

-

Steric Hindrance: Bulky diols, like pinacol, physically shield the boron center from approaching reagents.[6] More sterically demanding diols, such as 1,1,2,2-tetraethylethylene glycol (used to form Epin esters), offer even greater stability, facilitating purification by silica gel chromatography where simpler esters might degrade.[7][6]

-

Electronic Effects: The oxygen lone pairs of the diol donate electron density into the vacant p-orbital of the boron, reducing its Lewis acidity and electrophilicity.[8] This donation makes the C–B bond less susceptible to cleavage.

Among the most robust are MIDA boronates, which form a dative B-N bond, rendering the boron tetracoordinate and exceptionally stable to a wide range of reagents, including flash chromatography.[9][10][11] This stability allows for complex molecular scaffolds to be built while the boronic acid functionality remains protected, only to be revealed by treatment with a mild aqueous base.[9][11]

Compatibility with Aqueous and pH-Variable Conditions

One of the most common challenges in handling boronic esters is their susceptibility to hydrolysis, a reversible reaction that regenerates the corresponding boronic acid and diol.[2] The rate of hydrolysis is highly dependent on the pH of the medium and the structure of the ester.

Acidic Conditions

Under acidic conditions, boronic esters can undergo hydrolysis. While many are relatively stable in moderately acidic media, strong acids can catalyze their decomposition.[12] The mechanism involves protonation of an ester oxygen, making it a better leaving group and facilitating nucleophilic attack by water at the boron center. Sterically hindered esters, however, can exhibit remarkable stability even in the presence of moderate acids like acetic acid.[12]

Basic Conditions

In basic media, the vacant p-orbital of the sp²-hybridized boron is readily attacked by hydroxide ions to form a tetracoordinate, sp³-hybridized "ate" complex.[5] This complexation increases the electron density on the boron, making the C–B bond more susceptible to cleavage, particularly protodeboronation (replacement of the boron moiety with a hydrogen atom).[13][14]

It is a common misconception that esterification always imparts greater stability against protodeboronation compared to the free boronic acid.[13] The hydrolysis of the ester to the more reactive boronic acid can be a key step in the overall degradation process under basic conditions.[13]

| Boronic Ester Type | Relative Hydrolytic Stability | Notes |

| Pinacol (Bpin) | Moderate | Widely used but prone to hydrolysis, complicating purification.[2][7] |

| Pinanediol | High | Among the most hydrolytically stable acyclic diol esters.[3] |

| Catechol | Low | Generally labile and sensitive to hydrolysis.[15][16] |

| (1,1'-bicyclohexyl)-1,1'-diol | Very High | Shows exceptional stability to hydrolysis.[2][3] |

| MIDA | Very High (as ester) | Exceptionally stable due to B-N bond; deprotection requires mild aqueous base.[9][10] |

Table 1. Comparative hydrolytic stability of common boronic esters.

Compatibility with Oxidizing and Reducing Agents

Oxidizing Agents

The C–B bond is susceptible to oxidation, a reaction that formally converts it to a C–O bond, yielding an alcohol or phenol upon workup.[17] This transformation is often intentionally performed using reagents like basic hydrogen peroxide.[8]

Mechanism of Oxidation: The reaction typically proceeds via attack of a nucleophilic oxidant (e.g., hydroperoxide anion) on the Lewis acidic boron atom. This is followed by a 1,2-metallate rearrangement where the organic group migrates from the boron to the oxygen, breaking the O–O bond. The resulting borate ester is then hydrolyzed to the alcohol.[8]

Compatibility:

-

Strong Oxidants (e.g., H₂O₂, Oxone®, m-CPBA): Generally incompatible. These reagents will readily oxidize the C–B bond. This reactivity is harnessed synthetically to convert boronic esters to alcohols with retention of configuration.[8]

-

Metal-Based Oxidants (e.g., CrO₃, PCC, KMnO₄): Compatibility is substrate-dependent. While the C–B bond is the primary site of oxidative vulnerability, these reagents may react with other functional groups in the molecule first. However, they should generally be considered incompatible unless specific studies prove otherwise.

-

Mild Oxidants (e.g., Swern, Dess-Martin): Often compatible, especially with robust esters like MIDA boronates, provided the reaction is run under anhydrous conditions.

Strategies to enhance oxidative stability often focus on diminishing the electron density at the boron center. For instance, intramolecular ligation, as seen in boralactones, can dramatically increase resistance to oxidation by a factor of 10,000.[18][19]

Reducing Agents

Boronic esters are generally robust towards a wide range of reducing agents. The B-O and C-B bonds are not readily reduced by common hydride reagents.

-

Hydride Reagents (e.g., NaBH₄, LiBH₄, LiAlH₄): Boronic esters are stable to these reagents.[20][21] This orthogonality is a significant advantage, allowing chemists to reduce functional groups like esters, ketones, or amides in the presence of a boronic ester.[20][22][23] For example, while LiAlH₄ is a powerful reagent that readily reduces carboxylic esters to primary alcohols, it typically leaves a boronic ester untouched.[22][23]

-

Catalytic Hydrogenation (e.g., H₂, Pd/C): Boronic esters are compatible with standard catalytic hydrogenation conditions used to reduce alkenes, alkynes, or nitro groups.

This high level of compatibility makes boronic esters valuable partners in multi-step syntheses involving reduction steps.

Compatibility with Organometallic Reagents

The interaction of boronic esters with strong nucleophiles like organometallics can be complex and must be approached with caution.

-

Grignard and Organolithium Reagents: These powerful nucleophiles can attack the electrophilic boron center to form a tetracoordinate boronate ("ate") complex.[17] This complex is generally stable at low temperatures but can undergo further reactions upon warming or with specific reagents. This reactivity is exploited in homologation reactions, where an alkyl group migrates from boron to an adjacent carbon, effectively inserting a CH₂ group into the C-B bond.[17][24] Uncontrolled addition can lead to undesired side products or degradation.

-

Organocuprates: Compatibility is generally poor. Transmetalation from boron to copper is a known process and can lead to decomposition or unwanted coupling products.

The robust nature of MIDA boronates makes them particularly suitable for syntheses involving organometallic reagents, as they are generally unreactive towards Grignard and organolithium reagents under standard conditions.[10]

Stability in Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

This is the quintessential application of boronic esters. They are designed to be stable during purification and handling, yet reactive under the specific basic conditions of the cross-coupling reaction.[6][25] A key debate in the field has been whether the boronic ester must first hydrolyze to the boronic acid before transmetalation to the palladium center. Recent studies have provided strong evidence that boronic esters can and do transmetalate directly to the palladium complex, bypassing the need for prior hydrolysis.[1] The choice of base and solvent is critical to prevent premature degradation of the boronic ester via protodeboronation, which is a common side reaction, especially for heteroaryl boronic esters.[26]

Other Common Transformations

The stability of boronic esters, particularly MIDA boronates, allows them to be carried through numerous synthetic steps.

| Reagent/Reaction Class | Compatibility | Causality and Key Considerations |

| Acyl Chlorides / Amide Coupling | Good | Generally stable, but the Lewis acidity of boron could potentially interact with reagents. MIDA boronates are exceptionally stable. |

| Wittig / Horner-Wadsworth-Emmons | Good | The strong basic conditions (e.g., n-BuLi, NaH) can be problematic for less stable esters. MIDA boronates are preferred. |

| Protecting Group Chemistry (e.g., TBS, MOM, Boc) | Excellent | Compatible with most standard protection and deprotection sequences that do not involve strong acid, base, or fluoride sources. |

| Fluoride Reagents (e.g., TBAF) | Poor to Moderate | Fluoride is a potent nucleophile for boron and can catalyze protodeboronation, especially in the presence of water.[14] |

Table 2. Summary of boronic ester compatibility with common synthetic transformations.

Practical Guidelines and Experimental Protocols

Protocol: Assessing Boronic Ester Stability

This protocol provides a general workflow to determine the stability of a novel boronic ester to a specific reagent.

Objective: To quantify the stability of a boronic ester (e.g., MyCompound-Bpin) in the presence of a test reagent (e.g., Reagent X).

Methodology:

-

Setup: In three separate vials, prepare a 0.1 M solution of MyCompound-Bpin in a suitable anhydrous solvent (e.g., THF, Dioxane).

-

Controls:

-

Vial 1 (Negative Control): Add only the solvent.

-

Vial 2 (Test Condition): Add the desired equivalents of Reagent X.

-

Vial 3 (Internal Standard): Add a known amount of an inert internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene). Then, add Reagent X.

-

-

Reaction: Stir all vials at the desired reaction temperature (e.g., 25 °C).

-

Monitoring: At timed intervals (e.g., 0, 1, 4, 12, 24 hours), withdraw a small aliquot from each vial.

-

Quenching & Analysis: Quench the aliquots appropriately (e.g., with saturated NH₄Cl). Extract the organic components, dry, and analyze by ¹H NMR and/or LC-MS.

-

Data Interpretation:

-

In Vial 1, confirm the starting material is stable under the solvent/temperature conditions.

-

In Vial 2, qualitatively observe the disappearance of the starting material and the appearance of new peaks (e.g., the corresponding boronic acid or protodeboronated product).

-

In Vial 3, quantify the remaining MyCompound-Bpin relative to the internal standard to determine the rate of decomposition.

-

Purification Considerations: The Challenge of Silica Gel

A common pitfall in working with boronic esters, especially pinacol esters, is their partial hydrolysis or strong adsorption on standard silica gel during flash chromatography.[2][27] This can lead to significant yield loss and streaking.[2]

Field-Proven Solutions:

-

Use of More Stable Esters: Employing sterically hindered esters like Epin or highly robust MIDA boronates can often circumvent this issue entirely, as they are stable to silica gel.[6][9][25]

-

Boric Acid-Treated Silica: Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption and decomposition of pinacol boronic esters, allowing for more effective purification.[28][29]

-

Alternative Purification: Consider recrystallization or chromatography on less acidic stationary phases like alumina (neutral or basic).

Conclusion

Boronic esters are powerful and versatile synthetic intermediates, but their successful application hinges on a thorough understanding of their chemical compatibility. Stability is not an absolute property but rather a continuum influenced by the choice of diol, the electronic nature of the organic substituent, and the specific reaction conditions employed. By appreciating the underlying principles of their reactivity—from the Lewis acidity of the boron center to their susceptibility to hydrolysis and oxidation—researchers can design more robust synthetic routes, avoid common pitfalls, and unlock the full potential of these valuable reagents. The strategic use of hyper-stable systems like MIDA boronates for complex, multi-step sequences represents a paradigm shift, allowing the boronic acid moiety to be treated as a robust protecting group, thereby expanding the horizons of chemical synthesis.

References

- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- A Water-Stable Boron

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Source not specified.

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

- Stability of Boronic Esters to Hydrolysis: A Compar

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Protodeboronation of (Hetero)

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Order of thermodynamic stability of representative boronic esters.

- 3 - Organic Syntheses Procedure. Organic Syntheses.

- A Water-Stable Boron

- Chemistry Of Boronic Esters. AA Blocks.

- Boronic acid. Wikipedia.

- Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.

- Internal and external catalysis in boronic ester networks. Semantic Scholar.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. NIH.

- Recent advances in the synthesis and reactivity of MIDA boronates.

- Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic.

- Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.

- Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.

- How to purify boronic acids/boronate esters?.

- Ester to Alcohol - Common Conditions. Source not specified.

- MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.

- Protodeboron

- A Quick Guide to Reductions in Organic Chemistry. orgchem.by.

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH.

- boronic esters - Organic Syntheses Procedure. Organic Syntheses.

- Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube.

- Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing).

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. PMC - NIH.

- Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.

- Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacol

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Source not specified.

- Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts.

- How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. aablocks.com [aablocks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 12. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Boronic acid - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acs.org [acs.org]

- 21. youtube.com [youtube.com]

- 22. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 27. reddit.com [reddit.com]

- 28. academic.oup.com [academic.oup.com]

- 29. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of ROS-Responsive Boronic Esters

This guide provides a detailed exploration of the chemical principles, design strategies, and validation methodologies for Reactive Oxygen Species (ROS)-responsive systems based on boronic ester chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful stimulus-responsive mechanism for targeted therapies and advanced diagnostics.

Section 1: The Pathophysiological Rationale for ROS-Responsive Systems

Reactive Oxygen Species (ROS), encompassing molecules like hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. In healthy physiological states, they function as critical signaling molecules. However, a hallmark of numerous pathological conditions—including cancer, inflammation, and ischemia-reperfusion injury—is the significant upregulation of intracellular and extracellular ROS levels. For instance, H₂O₂ concentrations in the tumor microenvironment can reach up to 100 µM, far exceeding the nanomolar levels found in healthy cells.[1][2]

This stark differential in ROS concentration between diseased and healthy tissue creates a unique opportunity for targeted therapeutic intervention. Drug delivery systems (DDS) designed to remain stable and "silent" in circulation but to activate and release their payload specifically in the high-ROS environment of a tumor or inflamed tissue can dramatically enhance therapeutic efficacy while minimizing off-target side effects.[3] Among the various chemical triggers developed to achieve this, the arylboronic ester moiety has emerged as a particularly elegant and versatile tool due to its specific and predictable reactivity with H₂O₂.[2]

Section 2: The Core Chemical Mechanism of Boronic Ester Activation

The functionality of ROS-responsive boronic esters is rooted in a well-defined and bioorthogonal chemical transformation. The core of this mechanism is the oxidative cleavage of a carbon-boron (C–B) bond by hydrogen peroxide, which proceeds efficiently at physiological pH and temperature.

The most plausible reaction pathway involves several key steps:

-

Nucleophilic Attack: The process begins with the nucleophilic attack of hydrogen peroxide on the electron-deficient boron atom of the arylboronic ester. This forms a tetrahedral boronate intermediate.[4]

-

Aryl Migration: This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom. This step, often referred to as a Bora-Brook rearrangement, results in the formation of an aryl borate ester.[1]

-

Hydrolysis: The resulting borate ester is unstable in aqueous environments and rapidly hydrolyzes to yield two products: a phenol and a boric acid/ester byproduct (e.g., pinacol borate). These byproducts are generally considered to be biocompatible and are readily cleared.[4]

This transformation is fundamentally a conversion of a relatively hydrophobic boronic ester group into a more hydrophilic and often functional phenol group. This change in chemical properties is the linchpin for triggering drug release.

Caption: H₂O₂-mediated oxidation and hydrolysis of an arylboronic ester.

Causality in Reaction Kinetics and Selectivity

A key aspect of designing these systems is understanding the factors that govern the reaction rate. The H₂O₂-triggered conversion of many common boronic esters has second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹, which can result in activation times longer than 30 minutes at biologically relevant H₂O₂ concentrations.[2] This rate can be modulated by the electronic properties of the aryl ring:

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) groups on the aryl ring increase the electron density of the system, accelerating the rate of oxidation. One study demonstrated that a methoxy-substituted pro-chelator reacts with H₂O₂ nearly five times faster than a chloro-substituted analogue.[5]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl) or nitro (-NO₂) decrease the reaction rate.[5]

While H₂O₂ is the most common target, it's important to note that other reactive species can also trigger this transformation. Peroxynitrite (ONOO⁻), another species found in inflamed tissues, can oxidize boronic esters up to a million times faster than H₂O₂.[4] For applications where H₂O₂ is the specific target, system design must account for this. Encapsulating the boronic ester trigger within a hydrophobic nanoparticle core can improve selectivity for the neutral H₂O₂ molecule by sterically hindering the approach of charged species like ONOO⁻ or hypochlorite (⁻OCl).[1]

Section 3: Design Strategies for Boronic Ester-Based Drug Delivery Systems

The chemical conversion of a boronic ester to a phenol can be harnessed in several distinct ways to construct a smart drug delivery system (DDS). The choice of strategy depends on the nature of the therapeutic payload and the desired release profile.

-

Solubility Switch: This is the most common strategy. Amphiphilic block copolymers are synthesized where the hydrophobic block contains pendant boronic ester groups. These polymers self-assemble in an aqueous solution to form nanoparticles (e.g., micelles or vesicles) with a hydrophobic core capable of encapsulating lipophilic drugs. Upon exposure to ROS, the boronic esters in the core are converted to hydrophilic phenols. This abrupt increase in polarity disrupts the hydrophobic interactions holding the nanoparticle together, causing it to disassemble and release its cargo.[3]

-

Backbone Cleavage: In this more advanced design, the boronic ester moiety is integrated directly into the polymer backbone. Each ROS-triggered cleavage event breaks the polymer into smaller fragments.[6] This can lead to a more complete and rapid degradation of the carrier, potentially enhancing drug release and facilitating clearance of the polymer fragments.

-

Prodrug Cleavage: A drug molecule containing a hydroxyl or amine group can be temporarily inactivated or "masked" by linking it to a boronic ester-containing promoiety. The ROS-mediated cleavage of the boronic ester unmasks the functional group, releasing the active drug at the target site. This is particularly effective for protecting the drug from degradation during circulation and reducing its systemic toxicity.[7]

Caption: Key design strategies for boronic ester-based drug delivery.

Quantitative Data on ROS-Triggered Release

The effectiveness of these systems is best illustrated through quantitative release data. The table below summarizes a representative example from the literature, showcasing the dramatic difference in drug release in the presence and absence of an ROS stimulus.

| System Description | Cargo | Condition | Cumulative Release (4 hours) | Reference |

| Nanoparticles formed from β-cyclodextrin conjugated with boronic esters (Ox-bCD) | Docetaxel (DTX) | No H₂O₂ (Control) | ~21% | [3] |

| Nanoparticles formed from β-cyclodextrin conjugated with boronic esters (Ox-bCD) | Docetaxel (DTX) | 1.0 mM H₂O₂ | ~100% | [3] |

Section 4: Experimental Validation & Protocols

Rigorous experimental validation is essential to confirm the mechanism of action and performance of any ROS-responsive system. The protocols described below are designed as self-validating systems, meaning they inherently include the necessary controls to ensure that the observed effects are directly attributable to the ROS-triggered cleavage of the boronic ester.

Protocol 1: Synthesis of a Representative ROS-Responsive Polymer

This protocol outlines the synthesis of an amphiphilic block copolymer, poly(ethylene glycol)-b-poly(TBEMA), where TBEMA is a methacrylate monomer bearing a pinacol boronic ester group. This is based on polymers used in published systems.[8]

Objective: To synthesize a well-defined amphiphilic block copolymer capable of self-assembly and ROS-responsiveness.

Methodology: Atom Transfer Radical Polymerization (ATRP)

-

Macroinitiator Synthesis: Begin with a commercially available poly(ethylene glycol) methyl ether (mPEG) and react its terminal hydroxyl group with 2-bromoisobutyryl bromide to create an mPEG-Br ATRP macroinitiator.

-

Monomer Synthesis: Synthesize the ROS-responsive monomer (e.g., 2-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)carbonyl)oxy)ethyl methacrylate, or a similar structure) via standard esterification reactions.

-

Polymerization:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the mPEG-Br macroinitiator, the boronic ester-containing monomer, and a ligand (e.g., PMDETA) in a suitable solvent (e.g., anisole).

-

Degas the solution with several freeze-pump-thaw cycles.

-

Add the catalyst (e.g., Cu(I)Br) under a positive pressure of inert gas.

-

Place the flask in a preheated oil bath (e.g., 60°C) to initiate polymerization.

-

-

Termination & Purification:

-

After the desired time (monitor conversion via ¹H NMR), stop the reaction by exposing it to air and diluting with a solvent like THF.

-

Pass the polymer solution through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane).

-

Redissolve and reprecipitate several times to ensure purity.

-

Dry the final polymer under vacuum.

-

-

Characterization: Confirm the structure via ¹H NMR and determine the molecular weight and polydispersity index (PDI) via Gel Permeation Chromatography (GPC).

Protocol 2: Characterization of ROS-Triggered Nanoparticle Disassembly via Dynamic Light Scattering (DLS)

Objective: To quantify the change in nanoparticle size over time upon exposure to H₂O₂, confirming the disassembly mechanism.

Methodology: DLS Analysis

-

Nanoparticle Formulation:

-

Dissolve the synthesized polymer in a water-miscible organic solvent (e.g., THF or DMF) at a concentration of ~5-10 mg/mL.

-

Add this solution dropwise into a vigorously stirring aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The organic solvent is then typically removed via dialysis against the buffer.

-

-

Sample Preparation for DLS:

-

Dilute the nanoparticle stock solution with PBS to a final concentration suitable for DLS analysis (~0.1-0.5 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.

-

Divide the solution into two DLS cuvettes: the Control Group and the Experimental Group .

-

-

DLS Measurement:

-

Baseline (T=0): Measure the initial hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) of both cuvettes using a DLS instrument.[9][10] The results should be nearly identical.

-

Initiate Reaction: To the Experimental Group , add a small volume of a concentrated H₂O₂ stock solution to achieve a final concentration of 1-10 mM. To the Control Group , add an equal volume of PBS buffer. Mix gently.

-

Time-Course Monitoring: Immediately begin taking measurements of both samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

-

-

Data Analysis:

-

Plot the mean particle size (Z-average) versus time for both the control and experimental groups.

-

Expected Result: The control group should show a stable particle size over time. The experimental group should show a significant decrease in particle size and scattering intensity as the nanoparticles disassemble into individual polymer chains (unimers). This differential result validates that the disassembly is a direct consequence of H₂O₂ addition.

-

Protocol 3: In Vitro ROS-Triggered Drug Release Assay via Fluorescence Spectroscopy

Objective: To quantify the rate and extent of release of an encapsulated payload in response to ROS.

Methodology: Fluorescence De-quenching Assay

-

Formulation of Drug-Loaded Nanoparticles:

-

Co-dissolve the polymer and a fluorescent cargo (e.g., Doxorubicin or Nile Red) in the organic solvent during the nanoparticle formulation step (Protocol 2, Step 1). The hydrophobic cargo will be encapsulated within the nanoparticle core, often leading to self-quenching of its fluorescence.

-

-

Purification: Remove any unencapsulated, free drug from the nanoparticle suspension using a method like dialysis or a size-exclusion spin column. This is a critical step to ensure a low fluorescence baseline.

-

Release Study Setup:

-

Prepare multiple sets of samples in a dialysis bag (with a molecular weight cut-off below that of the nanoparticle but above that of the free drug) or in Eppendorf tubes for centrifugation-based separation.

-

Place the dialysis bags into a larger volume of release buffer (PBS, pH 7.4) or prepare the tube samples.

-

Create two main conditions: Control (buffer only) and Experimental (+ 1-10 mM H₂O₂). Run each condition in triplicate.

-

-

Sampling and Measurement:

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release buffer from outside the dialysis bag (or the supernatant after centrifuging the tubes).

-

Measure the fluorescence intensity of the collected samples using a fluorescence spectrophotometer at the appropriate excitation/emission wavelengths for the cargo.[11]

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of the free drug to convert fluorescence intensity into drug concentration.

-

Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.

-

Plot cumulative release (%) versus time for both the control and H₂O₂-treated groups.

-

Expected Result: The H₂O₂-treated group will show a significantly faster and higher cumulative release compared to the minimal "leakage" from the control group, providing direct evidence of ROS-triggered payload delivery.

-

Caption: A self-validating workflow for testing ROS-responsive nanoparticles.

Section 5: Conclusion and Future Outlook

The mechanism of ROS-responsive boronic esters provides a robust and highly tunable platform for the development of targeted therapies. By undergoing a specific chemical transformation in the high-ROS environments characteristic of disease, these materials can be engineered to release therapeutic payloads with remarkable spatial and temporal control. The causality is clear: elevated H₂O₂ triggers a polarity switch, which in turn drives the physical disassembly of a drug carrier.

Future advancements in this field will likely focus on enhancing the reaction kinetics for applications requiring near-instantaneous response, potentially by exploring more reactive triggers like borinic acids, which are orders of magnitude more sensitive than their boronic ester counterparts.[2] Furthermore, integrating boronic esters into multi-stimuli-responsive systems (e.g., combining ROS- and pH-sensitivity) will pave the way for even more sophisticated delivery platforms capable of navigating complex biological barriers and responding to multiple pathological cues simultaneously.

References

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

-

Song, Z., et al. (2018). ROS-responsive drug delivery systems for biomedical applications. ScienceOpen. Retrieved from [Link]

-

Yu, S., et al. (2020). ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inflammatory and thrombotic complications. Biomaterials Science. Retrieved from [Link]

-

Prasad, S., et al. (2017). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PubMed Central. Retrieved from [Link]

-

Nguyen, H. V.-T., et al. (2023). Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Crosslinked Brush-Arm Star Polymers. PubMed Central. Retrieved from [Link]

-

Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. PubMed Central. Retrieved from [Link]

-

Sandin, P., et al. (2008). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Retrieved from [Link]

-

Yin, T., et al. (2017). ROS-responsive drug delivery systems. PubMed Central. Retrieved from [Link]

-

Medzhitov, R. A., et al. (2025). Dynamic light scattering (DLS). ResearchGate. Retrieved from [Link]

-

Gomes, A. R., et al. (2021). Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study. MDPI. Retrieved from [Link]

-

Zhang, X., et al. (2019). Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery. ResearchGate. Retrieved from [Link]

-

Nguyen, H. V.-T., et al. (2023). Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Cross-Linked Brush-Arm Star Polymers. ACS Macro Letters. Retrieved from [Link]

-

Hsieh, W.-Y., et al. (2007). Modifications of boronic ester pro-chelators triggered by hydrogen peroxide tune reactivity to inhibit metal-promoted oxidative stress. PubMed. Retrieved from [Link]

-

Le, T. N. P., et al. (2022). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI. Retrieved from [Link]

-

Chen, Y.-C., et al. (2025). ROS-triggered drug release of puerarin from boronic ester modified nanoparticles to reduce oxidative damage in HUVECs. ResearchGate. Retrieved from [Link]

-

Zorov, D. B., et al. (2025). Reactive Oxygen Species (Ros-Induced) Ros Release: A New Phenomenon Accompanying Induction of the Mitochondrial Permeability Transition in Cardiac Myocytes. ResearchGate. Retrieved from [Link]

-

Jensen, K. A. (n.d.). Standard Operating Procedure. RIVM. Retrieved from [Link]

-

Sabe, A., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PubMed Central. Retrieved from [Link]

-

Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. RSC Publishing. Retrieved from [Link]

-

Zhang, X., et al. (2019). Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery. Chemical Communications. Retrieved from [Link]

-

Koley, S., & Bajaj, A. (2018). Reactive-Oxygen-Species-Responsive Drug Delivery Systems: Promises and Challenges. PubMed Central. Retrieved from [Link]

-

Sandin, P., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Retrieved from [Link]

-

Rahman, M. (2011). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). ScholarWorks@UARK. Retrieved from [Link]

-

Yao, Q., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ROS‐responsive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen Peroxide-Triggered Disassembly of Boronic Ester-Crosslinked Brush-Arm Star Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modifications of boronic ester pro-chelators triggered by hydrogen peroxide tune reactivity to inhibit metal-promoted oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. ROS-responsive phenylboronic ester-based nanovesicles as multifunctional drug delivery systems for the treatment of inflammatory and thrombotic complications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. rivm.nl [rivm.nl]

- 11. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

An In-depth Technical Guide to the Safe Handling of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol

This document provides a comprehensive technical guide on the for researchers, scientists, and drug development professionals. The protocols and insights herein are synthesized from established safety data for analogous structures to ensure a robust and scientifically grounded approach to risk mitigation.

Preamble: Understanding the Molecule and its Associated Risks

This compound, a member of the arylboronic acid ester family, is a valuable reagent in modern organic synthesis.[1] Its utility, particularly in cross-coupling reactions, makes it a key building block in the synthesis of complex molecules for pharmaceuticals and materials science.[1] However, its chemical structure—comprising a potent phenol moiety and a dioxaborinane ring—necessitates a thorough and cautious approach to its handling.

The primary hazard associated with this compound stems from the phenolic group. Phenol is highly corrosive, toxic, and can be rapidly absorbed through the skin, potentially leading to severe systemic effects.[2][3] The boronic acid ester component, while generally less hazardous, introduces risks of irritation and requires handling under anhydrous conditions to prevent hydrolysis.[4]

Due to the absence of specific, published hazard data for this exact molecule, this guide employs a structurally analogous risk assessment, a standard and necessary practice in chemical safety. The stringent precautions for phenol are adopted as the baseline for ensuring personnel safety.

Hazard Identification and Inferred Classification

A comprehensive hazard profile is inferred from the compound's primary functional groups.

-

Phenol Moiety: This is the dominant hazard driver. Phenol is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure.[5][6] Its anesthetic effect can mask the initial pain of a chemical burn, leading to delayed recognition of a serious exposure.[2][7]

-

Dioxaborinane Moiety: Boronic acid esters are typically classified as skin, eye, and respiratory irritants.[8]

Based on this analysis, the compound should be handled as if it meets the following GHS classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |

| Skin Corrosion | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |

| Germ Cell Mutagenicity | Category 2 | health_and_safety | Warning | H341: Suspected of causing genetic defects.[6] |

| STOT, Repeated Exposure | Category 2 | health_and_safety | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[6] |

| Aquatic Hazard, Chronic | Category 2 | environment | Warning | H411: Toxic to aquatic life with long lasting effects.[5] |

Engineering Controls and Personal Protective Equipment (PPE)

Strict engineering controls and a robust PPE protocol are mandatory to prevent exposure.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Emergency Equipment: An operational and unobstructed safety shower and eyewash station must be located in the immediate vicinity of the work area.[9][10]

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling this compound.

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloving with an inner nitrile glove and an outer, chemical-resistant glove such as neoprene or butyl rubber. | Phenol readily penetrates standard nitrile gloves. A heavier-duty glove is required for adequate protection against corrosive and rapidly absorbed chemicals.[2] |

| Eye Protection | Chemical splash goggles and a full-face shield. | Provides complete protection against dust particles and splashes to the eyes and face.[11] |

| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes impervious to spills. | Prevents exposure from spills that reach the floor. |

Safe Handling, Storage, and Disposal

A systematic approach to handling and storage is crucial for mitigating risk.

Experimental Workflow for Safe Handling

Caption: Standard workflow for safely handling the compound.

Storage Protocol

-

Conditions: Store in a cool, dry, and well-ventilated area.[12] The container must be kept tightly closed to prevent moisture absorption and hydrolysis.[4][13]

-

Inert Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect the boronic ester moiety.[12][13]

-

Incompatibilities: Keep away from strong oxidizing agents, sparks, and open flames.[9]

Disposal Protocol

-

Waste Segregation: All contaminated waste, including disposable PPE, weighing paper, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Regulatory Compliance: Disposal must be carried out through a licensed waste disposal contractor in strict accordance with all local, state, and federal regulations.[12] Do not dispose of down the drain.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. Personnel must be trained on these procedures before beginning work.

Spill Response

-

Small Spill (<1 g): With appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material and place it into a sealed container for hazardous waste disposal.[14] Clean the area with a suitable solvent.

-

Large Spill (>1 g): Evacuate the laboratory immediately. Alert personnel in the vicinity and contact your institution's emergency response team. Prevent entry and ensure the area is well-ventilated from a safe distance.[2]

First Aid Measures

The following diagram outlines the critical path for responding to a skin exposure, the most probable and dangerous route.

Caption: Critical response pathway for skin exposure.

-

Skin Contact: This is a medical emergency. Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing.[3][7] If available, after an initial water flush, decontaminate the skin by swabbing with polyethylene glycol 300 or 400 (PEG-300 or PEG-400).[10] Seek immediate medical attention.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. As little as 1 gram of phenol can be fatal if ingested.[2][7] Seek immediate medical attention.[12]

References

- Combi-Blocks, Inc. (2023).

- Thermo Fisher Scientific. (2014). Safety Data Sheet Furan-2-boronic acid pinacol ester.

- Fisher Scientific. (2025). Safety Data Sheet 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.

- Southern Utah University. Chemical Protocols and Instructions: Phenol.

- University of California, Berkeley EH&S. Fact Sheet: Phenol.

- Hindustan Organic Chemicals Ltd.

- Monash University. (2023).

- University of Michigan-Dearborn.

- Carl ROTH. (n.d.).

- PubChem. This compound.

- Sigma-Aldrich. (2024). Safety Data Sheet (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol.

- Sigma-Aldrich. (2025).

- TCI Chemicals. (2023). Safety Data Sheet (+)-trans-alpha,alpha'-(2,2-Dimethyl-1,3-dioxolane-4,5-di yl)bis(diphenylmethanol).

- TCI Chemicals. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

- Fisher Scientific. (n.d.).

- Chem-Impex. 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

- PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

- Apollo Scientific. (n.d.). Safety Data Sheet (2-prop-2-ynoxyphenyl)boronic acid, pinacol ester.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ehs.berkeley.edu [ehs.berkeley.edu]

- 3. monash.edu [monash.edu]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]

- 8. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hoclindia.com [hoclindia.com]

- 10. umdearborn.edu [umdearborn.edu]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.ca [fishersci.ca]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.ca [fishersci.ca]

Methodological & Application

Suzuki-Miyaura coupling protocol using 4-hydroxyphenylboronic acid neopentyl glycol ester

Application Note: Suzuki-Miyaura Coupling of 4-Hydroxyphenylboronic Acid Neopentyl Glycol Ester

Executive Summary & Strategic Rationale

This guide details the protocol for utilizing 4-hydroxyphenylboronic acid neopentyl glycol ester in Suzuki-Miyaura cross-coupling reactions. While pinacol esters are ubiquitous, neopentyl glycol (NPG) esters offer distinct advantages in pharmaceutical process development:

-

Enhanced Crystallinity: NPG esters often form stable, crystalline solids more readily than their pinacol counterparts, simplifying purification without chromatography.

-

Atom Economy: The neopentyl glycol backbone (C5H12O2, MW ~104) is lighter than pinacol (C6H14O2, MW ~118), offering a marginal improvement in atom economy.

-

Stability: NPG esters exhibit high hydrolytic stability, making them ideal for storage, yet they remain reactive under specific activation conditions.

Critical Challenge: The presence of the free phenolic hydroxyl group (-OH) presents a risk of catalyst poisoning via phenoxide coordination to Palladium. This protocol addresses this by selecting base/solvent systems that balance activation of the boronate with protection of the catalytic cycle.

Mechanistic Insight: The Activation Pathway

Unlike boronic acids which transmetalate directly after base coordination, boronic esters (like NPG) typically undergo a pre-activation step.

-

Pathway A (Hydrolysis-Dependent): In aqueous base, the ester hydrolyzes to the boronic acid, which then enters the cycle. NPG esters hydrolyze slower than pinacol esters, often requiring higher temperatures or stronger bases.

-

Pathway B (Direct Transmetalation): In anhydrous conditions using silanolates (e.g., TMSOK), the ester forms a reactive "ate" complex directly without hydrolysis. This is the preferred high-performance method for NPG esters.

Figure 1: Dual activation pathways for Neopentyl Glycol Esters. Pathway B (Red) avoids slow hydrolysis.

Reagent Preparation (In-Situ or Bulk)

Since 4-hydroxyphenylboronic acid neopentyl glycol ester is not always a standard catalog item, it is best prepared from the widely available acid.

Reagents:

-

4-Hydroxyphenylboronic acid (CAS: 71597-85-8)[1]

-

Neopentyl glycol (2,2-Dimethyl-1,3-propanediol) (CAS: 126-30-7)

-

Solvent: Toluene

Protocol:

-

Charge a round-bottom flask with 4-hydroxyphenylboronic acid (1.0 equiv) and neopentyl glycol (1.05 equiv).

-

Add Toluene (10 mL/g substrate).

-

Fit the flask with a Dean-Stark trap and reflux condenser.

-

Reflux for 2–4 hours until water collection ceases.

-

Cool to room temperature. The product often crystallizes directly from toluene upon cooling or addition of hexanes.

-

Filter and dry. Yield is typically >95%.

Experimental Protocols

Method A: High-Performance Anhydrous Coupling (Recommended)

Best for difficult substrates or when rapid reaction is required.

System: Pd-P(t-Bu)3 / TMSOK / THF Why: Potassium trimethylsilanolate (TMSOK) acts as a soluble, anhydrous base that irreversibly activates the stable NPG ester, bypassing the slow hydrolysis step.

| Component | Role | Equivalents/Conc. |

| Aryl Halide | Electrophile | 1.0 equiv |

| NPG Ester | Nucleophile | 1.1 – 1.2 equiv |

| Pd(P(t-Bu)3)2 | Catalyst | 1 – 3 mol% |

| TMSOK | Activator Base | 2.0 – 2.5 equiv |

| THF | Solvent | 0.2 M |

Step-by-Step:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charge Solids: Add Aryl Halide (1.0 equiv), NPG Ester (1.2 equiv), and TMSOK (2.0 equiv).

-

Note: If the phenol is unprotected, use 2.5 equiv of TMSOK to account for deprotonation of the -OH.

-

-

Catalyst Addition: Add Pd(P(t-Bu)3)2 (or Pd2(dba)3 + P(t-Bu)3) inside a glovebox or under strong counter-flow of inert gas.

-

Solvent: Add anhydrous THF.

-

Reaction: Stir at 40–60 °C . Reaction is typically complete in < 2 hours.

-

Workup: Quench with 1M HCl (to protonate the phenol and silanolate). Extract with EtOAc.[2]

Method B: Robust Aqueous Coupling (Standard)

Best for scale-up or moisture-tolerant substrates.

System: Pd(dppf)Cl2 / K2CO3 / Dioxane:Water Why: The high temperature facilitates the hydrolysis of the hindered neopentyl ester.

| Component | Role | Equivalents/Conc. |

| Aryl Halide | Electrophile | 1.0 equiv |

| NPG Ester | Nucleophile | 1.3 equiv |

| Pd(dppf)Cl2·DCM | Catalyst | 3 – 5 mol% |

| K2CO3 | Base | 3.0 equiv |

| Dioxane / H2O | Solvent (4:1) | 0.2 M |

Step-by-Step:

-

Charge: Combine Aryl Halide, NPG Ester, and K2CO3 in a flask.

-

Solvent: Add 1,4-Dioxane and Water (degassed).

-

Catalyst: Add Pd(dppf)Cl2·DCM.

-

Reaction: Heat to 90–100 °C .

-

Critical: NPG esters hydrolyze slower than pinacol. Do not stop heating early. Expect 4–12 hour reaction times.

-

-

Workup: Acidify aqueous layer to pH ~5-6 carefully to ensure the phenol product is in the organic phase during extraction.

Workflow Visualization

Figure 2: End-to-end workflow from boronic acid precursor to final biaryl product.

Expert Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete activation | Increase TMSOK to 3.0 equiv. The free phenol consumes 1 equiv of base immediately. |

| Low Conversion (Method B) | Slow hydrolysis | Increase temperature to reflux (100°C) or switch to a stronger base like KOH to force ester hydrolysis. |

| Black Precipitate (Pd Black) | Catalyst decomposition | The free phenol might be coordinating Pd. Switch to a bulky ligand system (e.g., XPhos or SPhos) which protects the metal center. |

| Protodeboronation | Unstable substrate | If the boronic ester cleaves before coupling, switch to anhydrous Method A and lower temperature to 40°C. |

References

-

Denmark, S. E.; Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling of the Neopentyl Glycol Ester of Phenylboronic Acid." Journal of the American Chemical Society, 2010 , 132, 1243–1245. Link

-

Gonzalez-Bobes, F.; Fu, G. C. "Amino Acid-Promoted Suzuki-Miyaura Couplings." Journal of the American Chemical Society, 2006 , 128, 5360–5361. Link

-

Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Org.[2][3][4] Synth.2020 , 97, 245-261. Link

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483. Link

Sources

Application Notes and Protocols: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit available to medicinal chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility in forming carbon-carbon bonds. Central to this reaction is the use of boronic acids and their derivatives. This compound, a neopentyl glycol boronate ester of 4-hydroxyphenylboronic acid, has emerged as a particularly valuable building block. Its stability, ease of handling, and high reactivity make it an ideal reagent for introducing the 4-hydroxyphenyl moiety into a wide array of potential drug candidates.

The phenol group is a common feature in many biologically active compounds, contributing to hydrogen bonding interactions with protein targets. The strategic incorporation of this functional group can significantly enhance the potency and selectivity of a drug molecule. This guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Bioactive Biaryl Scaffolds

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond between the phenol-containing aromatic ring and another aryl or heteroaryl halide, yielding a biaryl structure. Biaryl motifs are prevalent in a multitude of approved drugs and clinical candidates due to their conformational flexibility and ability to engage with diverse biological targets.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is contingent upon a synergistic interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system.

-

Palladium Catalyst: The choice of the palladium source is critical for initiating the catalytic cycle. While various Pd(0) and Pd(II) precursors can be used, Pd(OAc)₂ and Pd(PPh₃)₄ are common starting points due to their commercial availability and reliability.

-

Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. Phosphine-based ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like SPhos, are frequently employed to enhance catalytic activity, particularly with less reactive aryl chlorides.

-

Base: The base plays a crucial role in the transmetalation step, activating the boronic ester for transfer of the aryl group to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in aqueous solvent mixtures.

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components to a sufficient extent. A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is a common choice, as water can aid in the dissolution of the inorganic base.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Example: Synthesis of Combretastatin A-4 Analogues as Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4) is a natural product isolated from the African bush willow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, a critical process in cell division, making it an attractive lead compound for the development of anticancer agents.[1] The core structure of CA-4 features a stilbene scaffold, which can be efficiently synthesized using the Suzuki-Miyaura reaction. This compound serves as an excellent precursor for the B-ring of many CA-4 analogues.

The cis-configuration of the double bond in CA-4 is crucial for its biological activity.[1] However, this configuration is prone to isomerization to the less active trans-isomer. To overcome this, medicinal chemists have designed analogues where the double bond is replaced with a more stable linkage, or the molecule is conformationally restricted.

General Protocol for the Synthesis of a Biaryl Precursor for Combretastatin A-4 Analogues

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to form a biaryl precursor that can be further elaborated into a combretastatin A-4 analogue.

Materials:

-

This compound

-

Substituted Aryl Bromide (e.g., 1-bromo-3,4,5-trimethoxybenzene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.1 equivalents), the substituted aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture.

-

Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the product. The disappearance of the starting materials on TLC or LC-MS is a good indicator of reaction completion.

| Parameter | Typical Range/Value | Rationale |

| Temperature | 80-90 °C | To provide sufficient activation energy for the reaction without causing degradation of the catalyst or reactants. |

| Reaction Time | 2-6 hours | Varies depending on the reactivity of the aryl halide. |